molecular formula C11H13FO2 B12045626 6-Fluoro-2,2-dimethylchroman-4-ol

6-Fluoro-2,2-dimethylchroman-4-ol

Cat. No.: B12045626
M. Wt: 196.22 g/mol
InChI Key: BEZSNFOXBWMXRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2,2-dimethyl-4-chromanol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 6-Fluoro-2,2-dimethyl-4-chromanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,2-dimethyl-4-chromanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-fluoro-2,2-dimethyl-4-chromanone, while reduction could produce 6-fluoro-2,2-dimethyl-4-chromanol derivatives with different substituents .

Scientific Research Applications

6-Fluoro-2,2-dimethyl-4-chromanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,2-dimethyl-4-chromanol involves its interaction with molecular targets through its fluorine atom and chromanol ring. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the chromanol ring can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity for various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2,2-dimethyl-4-chromanol is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research applications where precise molecular interactions are crucial .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol

InChI

InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3

InChI Key

BEZSNFOXBWMXRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)F)O)C

Origin of Product

United States

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